Product packaging for Benzo[d]isothiazol-3-amine hydrochloride(Cat. No.:)

Benzo[d]isothiazol-3-amine hydrochloride

Cat. No.: B11770130
M. Wt: 186.66 g/mol
InChI Key: XQWSSFUKASBFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]isothiazol-3-amine hydrochloride (CAS 62458-22-4) is an important organic building block in medicinal and agricultural chemistry. This compound features a benzisothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Researchers utilize this chemical in the synthesis of novel molecules for evaluating anti-inflammatory and antidegenerative properties; studies on related benzo[d]isothiazol-3-yl-benzamidines have shown protective effects on human cartilage and chondrocytes, reducing the production of key mediators like NO and PGE2 involved in cartilage destruction . The scaffold also serves as a key precursor for compounds with antiplatelet and spasmolytic effects, which could be beneficial in treating vaso-occlusive disorders . Beyond pharmaceuticals, this amine hydrochloride derivative has documented applications in agrochemical research, as 3-amino-1,2-benzisothiazole compounds are active in combating animal pests such as insects and nematodes . The compound is supplied for research and development purposes only. Strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2S B11770130 Benzo[d]isothiazol-3-amine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2S

Molecular Weight

186.66 g/mol

IUPAC Name

1,2-benzothiazol-3-amine;hydrochloride

InChI

InChI=1S/C7H6N2S.ClH/c8-7-5-3-1-2-4-6(5)10-9-7;/h1-4H,(H2,8,9);1H

InChI Key

XQWSSFUKASBFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)N.Cl

Origin of Product

United States

Synthetic Methodologies for Benzo D Isothiazol 3 Amine Hydrochloride and Derivatives

Historical Perspective on Benzo[d]isothiazole Core Synthesis

The history of the benzo[d]isothiazole ring system is intrinsically linked to the discovery of one of its most famous derivatives, saccharin (B28170) (benzo[d]isothiazol-3(2H)-one 1,1-dioxide), in 1879. mdpi.com This discovery, however, did not immediately lead to a wide exploration of synthetic routes to the parent benzo[d]isothiazole core. For many years, the available synthetic methods were somewhat limited, especially when compared to its isomer, benzothiazole (B30560).

Early synthetic strategies for the benzo[d]isothiazole core often involved harsh reaction conditions and were not always broadly applicable. One of the classical approaches involved the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the synthesis could be achieved from 2-thiocyanatobenzonitrile or through the reaction of o-nitrobenzonitrile with sodium disulfide. These early methods, while foundational, often suffered from low yields and a lack of functional group tolerance.

It was not until the 21st century, particularly from 2010 onwards, that a significant surge in the development of novel and more efficient synthetic methodologies for the benzo[d]isothiazole scaffold was witnessed. arkat-usa.org This renaissance in synthetic interest was largely driven by the discovery of benzo[d]isothiazole derivatives with potent biological activities, necessitating the development of more versatile and practical synthetic routes.

Advanced Synthetic Routes to Benzo[d]isothiazol-3-amine Hydrochloride

The quest for more efficient and versatile methods to construct the benzo[d]isothiazole framework has led to the development of a variety of advanced synthetic strategies. These modern approaches offer significant advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and higher yields.

Strategies for Carbon-Sulfur and Nitrogen-Sulfur Bond Formation

The formation of the key carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds is central to the synthesis of the benzo[d]isothiazole ring. Modern synthetic methods have focused on developing novel and efficient ways to construct these bonds in a controlled manner. These strategies can be broadly categorized based on the starting materials and the bond formation sequence.

One prominent strategy involves the intramolecular cyclization of 2-mercaptobenzamide derivatives. In these reactions, the pre-formed amide provides the nitrogen atom, and the thiol group provides the sulfur atom for the nascent heterocyclic ring. The key step is the formation of the N-S bond, which can be achieved through various oxidative methods.

Another approach involves the reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur or potassium thiocyanate (B1210189). This method relies on the sequential formation of the C-S and N-S bonds. Transition metal catalysts, particularly copper, have been instrumental in promoting these transformations.

The following table summarizes selected examples of strategies for C-S and N-S bond formation in the synthesis of benzo[d]isothiazole derivatives.

Starting Material(s)Reagents and ConditionsBond(s) FormedProduct TypeYield (%)
2-MercaptobenzamideCu(I) catalyst, O2N-SBenzo[d]isothiazol-3(2H)-oneHigh
2-Halobenzamide, S8Transition metal catalystC-S, N-SBenzo[d]isothiazol-3(2H)-oneModerate to High
2-Halobenzamide, KSCNCuCl, waterC-S, N-SBenzo[d]isothiazol-3(2H)-oneGood

Metal-Catalyzed Synthetic Approaches for Benzo[d]isothiazole Frameworks

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the benzo[d]isothiazole framework is no exception. Metal catalysts, particularly those based on copper, palladium, and rhodium, have enabled the development of highly efficient and selective synthetic routes.

Copper-catalyzed reactions have been extensively used for the formation of both C-S and N-S bonds in the synthesis of benzo[d]isothiazoles. These catalysts can promote the coupling of 2-halobenzamides with sulfur sources or facilitate the intramolecular cyclization of 2-mercaptobenzamides. The choice of ligand and reaction conditions can significantly influence the efficiency and selectivity of these transformations.

Palladium-catalyzed cross-coupling reactions have also been employed to construct the benzo[d]isothiazole ring system. These methods often involve the coupling of an aryl halide with a suitable sulfur and nitrogen-containing coupling partner. While powerful, the cost and potential toxicity of palladium can be a drawback.

More recently, other transition metals, such as rhodium and iron, have been explored for the synthesis of benzo[d]isothiazoles, offering alternative and potentially more sustainable catalytic systems.

The table below presents examples of metal-catalyzed synthetic approaches to benzo[d]isothiazole frameworks.

CatalystStarting Material(s)Reaction TypeProduct TypeYield (%)
Copper(I) Iodide2-MercaptobenzamideIntramolecular N-S cyclizationBenzo[d]isothiazol-3(2H)-oneHigh
Copper(I) Chloride2-Bromobenzamide, KSCNTandem C-S/N-S bond formationBenzo[d]isothiazol-3(2H)-oneGood
Palladium(II) Acetateo-Iodoaniline, CS2Carbonylative cyclizationBenzo[d]isothiazol-3(2H)-oneModerate

Metal-Free Synthetic Methodologies for Benzo[d]isothiazol-3-amine Formation

While metal-catalyzed methods are highly effective, the development of metal-free synthetic routes is a growing area of interest due to concerns about the cost, toxicity, and environmental impact of some transition metals. Several innovative metal-free approaches for the synthesis of benzo[d]isothiazoles, including the 3-amino derivatives, have been reported.

These methods often rely on the use of unique reagents or reaction conditions to promote the desired bond formations. For example, hypervalent iodine reagents have been used as oxidants to facilitate the intramolecular cyclization of 2-mercaptobenzamides. Base-mediated reactions have also been developed, where a strong base is used to promote the cyclization of appropriately substituted precursors.

A notable metal-free approach to benzo[d]isothiazol-3-amines involves the reaction of 2-fluorobenzonitriles with sodium sulfide, followed by treatment with an aminating agent. This two-step, one-pot procedure provides a direct route to the desired 3-amino substituted benzo[d]isothiazoles.

Selected examples of metal-free synthetic methodologies are highlighted in the following table.

ReagentsStarting Material(s)Reaction TypeProduct TypeYield (%)
Hypervalent Iodine Reagent2-MercaptobenzamideOxidative N-S cyclizationBenzo[d]isothiazol-3(2H)-oneGood
Na2S, NH2Cl2-FluorobenzonitrileNucleophilic aromatic substitution/aminationBenzo[d]isothiazol-3-amineModerate to Good
K2CO32-MercaptobenzanilideBase-mediated cyclization2-Phenylbenzo[d]isothiazol-3(2H)-oneHigh

Electrochemical and Oxidative Cyclization Protocols in Benzo[d]isothiazole Synthesis

Electrochemical methods and oxidative cyclization protocols represent a modern and often more sustainable approach to the synthesis of benzo[d]isothiazoles. These methods avoid the need for stoichiometric chemical oxidants, often generating fewer byproducts.

Electrochemical synthesis involves the use of an electric current to drive the desired oxidation and cyclization reactions. This technique has been successfully applied to the intramolecular N-S bond formation in 2-mercaptobenzamides, affording benzo[d]isothiazol-3(2H)-ones in good yields. The key advantage of this method is the use of electrons as a "traceless" reagent.

Oxidative cyclization protocols, on the other hand, utilize a variety of oxidizing agents to effect the ring closure. These can range from common oxidants like hydrogen peroxide and N-bromosuccinimide (NBS) to more specialized reagents. These reactions are often highly efficient and can be performed under mild conditions.

The following table provides an overview of electrochemical and oxidative cyclization protocols.

MethodOxidant/ConditionsStarting MaterialProduct TypeYield (%)
Electrochemical SynthesisConstant current, undivided cell2-MercaptobenzamideBenzo[d]isothiazol-3(2H)-oneGood
Oxidative CyclizationN-Bromosuccinimide (NBS)Aryl tert-butyl sulfoxides3-Substituted benzo[d]isothiazolesModerate to Good
Oxidative CyclizationO2, catalyst2-MercaptobenzamideBenzo[d]isothiazol-3(2H)-oneHigh

Green Chemistry Approaches in the Synthesis of Benzo[d]isothiazole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of benzo[d]isothiazole synthesis, this has led to the development of methodologies that utilize more environmentally benign solvents, catalysts, and reaction conditions.

A key focus of green chemistry approaches is the use of water as a solvent. Several copper-catalyzed syntheses of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and potassium thiocyanate have been successfully performed in water, avoiding the use of volatile organic solvents.

The development of reusable catalysts is another important aspect of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are being explored for benzo[d]isothiazole synthesis.

Furthermore, energy efficiency is a consideration, with microwave-assisted synthesis being employed to reduce reaction times and energy consumption. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contribute to a greener process by minimizing waste and purification steps.

Examples of green chemistry approaches are summarized in the table below.

Green Chemistry PrincipleSpecific ApproachStarting Material(s)Product Type
Use of Safer SolventsReaction in water2-Bromobenzamide, KSCNBenzo[d]isothiazol-3(2H)-one
CatalysisUse of reusable heterogeneous catalysts2-MercaptobenzamideBenzo[d]isothiazol-3(2H)-one
Energy EfficiencyMicrowave-assisted synthesis2-Aminothiophenol, aldehydes2-Substituted benzo[d]isothiazoles
Waste PreventionOne-pot synthesis2-Fluorobenzonitrile, Na2S, aminating agentBenzo[d]isothiazol-3-amine

Synthesis of Functionalized this compound Derivatives

The introduction of alkyl and aryl substituents on the nitrogen atom of the 3-amino group of the benzo[d]isothiazole scaffold can be achieved through various synthetic routes. A common approach involves the reaction of a suitable precursor, 3-chlorobenzo[d]isithiazole 1,1-dioxide, with a diverse range of substituted or non-substituted aryl or aliphatic amines. This reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like 1,4-dioxane, to afford the target N-alkylated or N-arylated 3-aminobenzo[d]isothiazole 1,1-dioxide derivatives. orientjchem.org

This method provides a versatile platform for creating a library of compounds with different lipophilic and electronic properties, which is crucial for structure-activity relationship (SAR) studies. The reaction of pseudosaccharin chloride with various amines represents another effective method for the synthesis of these N-substituted derivatives. nih.gov

Table 1: Examples of Synthesized N-Substituted 3-Aminobenzo[d]isothiazole 1,1-dioxide Derivatives orientjchem.org

CompoundAmine ReactantYield (%)
3-((4-chlorophenyl)amino)benzo[d]isothiazole 1,1-dioxide4-chloroaniline65
3-(o-tolylamino)benzo[d]isothiazole 1,1-dioxideo-toluidine62
3-((2-hydroxyethyl)amino)benzo[d]isothiazole 1,1-dioxideethanolamine75

Schiff bases, characterized by the azomethine (-C=N-) functional group, are significant in medicinal chemistry due to their wide range of biological activities. The synthesis of Schiff base derivatives of benzo[d]isothiazol-3-amine is typically achieved through the condensation reaction of the primary amine with various aromatic or heteroaromatic aldehydes. This reaction is often catalyzed by a few drops of a suitable acid, such as glacial acetic acid, and is carried out in a solvent like ethanol (B145695) under reflux conditions. ijpbs.com The use of a Mo-Al2O3 composite-based catalyst has also been reported to facilitate this transformation efficiently at ambient temperatures.

Hydrazone derivatives, which contain the -NH-N=CH- linkage, are another important class of compounds with diverse pharmacological properties. The synthesis of benzo[d]isothiazole-hydrazone analogues can be accomplished by reacting a hydrazine (B178648) derivative of benzo[d]isothiazole with a variety of aldehydes in the presence of a catalytic amount of glacial acetic acid. nih.gov

Table 2: General Conditions for Schiff Base and Hydrazone Synthesis

Reaction TypeReactantsCatalystSolventConditions
Schiff Base FormationBenzo[d]isothiazol-3-amine, AldehydeGlacial Acetic Acid or PiperidineEthanolReflux
Hydrazone FormationBenzo[d]isothiazol-2-yl-hydrazine, AldehydeGlacial Acetic AcidEthanolReflux

To enhance the therapeutic potential of the benzo[d]isothiazole scaffold, various pharmacophoric moieties can be introduced, with the alkylaminoacyl group being a notable example. The synthesis of alkylaminoacyl derivatives of 3-amino-1,2-benzisothiazoles involves a two-step process. nih.gov Initially, the 3-amino-1,2-benzisothiazole is acylated with a haloacylchloride to form a 3-(haloacyl)amino-1,2-benzisothiazole intermediate. This intermediate is then reacted with an appropriate amine to yield the desired alkylaminoacylamino-1,2-benzisothiazoles. nih.gov These compounds have been investigated for their local anesthetic activity. nih.gov

Beyond alkylaminoacyl groups, other pharmacophoric fragments can be incorporated to target specific biological pathways. For instance, the benzo[d]isothiazole nucleus has been integrated into structures designed to inhibit the PD-1/PD-L1 interaction in cancer immunotherapy. nih.gov The synthetic strategies for these modifications often involve multi-step sequences to build complex molecules around the core benzo[d]isothiazole structure.

Pseudo-saccharine amine analogues, which are derivatives of benzo[d]isothiazole-1,1-dioxide, represent an important class of compounds with potential therapeutic applications, including the inhibition of human leukocyte elastase. nih.govresearchgate.net The synthesis of these analogues can be achieved through several routes.

One common method involves the reaction of pseudosaccharin chloride (3-chlorobenzo[d]isothiazole 1,1-dioxide) with a variety of primary and secondary amines. orientjchem.orgnih.gov This nucleophilic substitution reaction readily provides access to a wide array of N-substituted pseudo-saccharine amine derivatives. orientjchem.org

An alternative pathway begins with saccharin, which is converted to thiosaccharin. The thiosaccharin is then treated with amines to yield thiosaccharinates, which upon reaction with glacial acetic acid, produce the desired pseudo-saccharine amines, although this route generally results in lower yields. nih.gov

The synthesis of alkyl [(1,1-dioxo-benzo[d]isothiazol-3-yl)amino]alkanoates, a subset of pseudo-saccharine amine analogues, is accomplished by reacting amino acid esters with pseudosaccharin chloride. nih.gov

Table 3: Synthetic Routes to Pseudo-Saccharine Amine Analogues

Starting MaterialKey ReagentsIntermediateFinal Product
SaccharinThionyl ChloridePseudosaccharin ChloridePseudo-Saccharine Amine Analogues
Saccharin-ThiosaccharinPseudo-Saccharine Amine Analogues
Pseudosaccharin ChlorideAmino Acid Esters-Alkyl [(1,1-dioxo-benzo[d]isothiazol-3-yl)amino]alkanoates

Advanced Spectroscopic and Structural Characterization of Benzo D Isothiazol 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to map the connectivity of atoms and confirm the constitution of complex benzo[d]isothiazole systems. nih.gov

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. For benzo[d]isothiazol-3-amine derivatives, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the fused benzene (B151609) ring and the amine group.

The aromatic region typically displays a complex set of multiplets between 7.0 and 8.5 ppm, corresponding to the four protons (H4, H5, H6, and H7) on the benzisothiazole ring system. nih.gov The specific chemical shifts and coupling patterns are influenced by the electronic effects of the fused isothiazole (B42339) ring and any substituents on the benzene ring. For instance, in related benzothiazole (B30560) structures, the aromatic protons often appear as triplets and doublets. nih.govrsc.org The amine (NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Detailed ¹H NMR analysis of related benzo[d]isothiazole derivatives provides insight into the expected spectral features. nih.gov

Table 1: Representative ¹H NMR Data for Benzo[d]isothiazole Derivatives

Compound H4 H5 H6 H7 Other Protons
3-Amino-5-methylbenzo[d]isothiazole nih.gov 7.74 (d) 7.21 (d) - 7.56 (s) 2.45 (s, CH₃), 5.75 (s, NH₂)

| Benzo[d]isothiazol-3(2H)-one-1-oxide mdpi.com | 8.13 (d) | 7.82-7.95 (m) | 7.82-7.95 (m) | 7.82-7.95 (m) | 11.52 (br, NH) |

Note: Data is for related derivatives and serves as a reference. Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), m (multiplet), and br (broad).

Carbon-13 NMR (¹³C NMR) is employed to map the carbon framework of a molecule. In benzo[d]isothiazol-3-amine derivatives, ¹³C NMR spectra reveal distinct signals for each carbon atom in the bicyclic ring system. The chemical shifts provide evidence for the electronic environment of each carbon.

The spectrum typically shows signals for the six carbons of the benzene ring and the two carbons of the isothiazole ring. The carbon atom C3, bonded to the amine group and the sulfur atom, is expected to have a characteristic chemical shift. The bridgehead carbons (C3a and C7a) also show distinct resonances. Analysis of various benzo[d]isothiazole derivatives has allowed for the assignment of these carbon signals. nih.govmdpi.com For example, studies on substituted benzazoles show that heteroatoms significantly influence the chemical shifts of the attached and adjacent carbon atoms. mdpi.com

Table 2: Representative ¹³C NMR Data for Benzo[d]isothiazole Derivatives

Compound C3 C3a C4 C5 C6 C7 C7a
3-Amino-5-methylbenzo[d]isothiazole nih.gov 167.3 127.3 122.9 125.6 137.5 120.0 153.2

| Benzo[d]isothiazol-3(2H)-one-1-oxide mdpi.com | - | 133.7 | 125.9 | 135.2 | 127.7 | 126.3 | 148.6 |

Note: Data is for related derivatives and serves as a reference. Chemical shifts (δ) are in ppm.

For unambiguous assignment of all proton and carbon signals, especially in substituted or complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In the context of benzo[d]isothiazol-3-amine, COSY is crucial for tracing the connectivity of the adjacent protons on the benzene ring (e.g., H4-H5-H6-H7), allowing for their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It is used to assign the carbon signals for C4, C5, C6, and C7 by correlating them to their already-assigned proton counterparts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons, such as the bridgehead carbons C3a and C7a, by observing their long-range correlations to nearby protons.

The combined use of these 1D and 2D NMR techniques was successfully employed to provide complete and unambiguous ¹H and ¹³C NMR assignments for novel benzo[d]isothiazole derivatives. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of Benzo[d]isothiazol-3-amine hydrochloride is expected to show distinct absorption bands corresponding to its key structural features. The protonation of the amine group to form an ammonium (B1175870) salt (–NH₃⁺) will result in characteristic N-H stretching and bending vibrations. Other key bands include those for the aromatic ring and the C=N bond of the isothiazole ring.

Analysis of related compounds provides a basis for assigning these vibrational modes. semanticscholar.orgmdpi.com For example, the IR spectra of benzothiazole derivatives show characteristic bands for C=N stretching, aromatic C=C stretching, and C-H bending. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 Stretching Aromatic C-H
3000 - 2800 Stretching N-H (in -NH₃⁺ salt)
~1620 - 1580 Stretching C=N
~1600 - 1450 Stretching Aromatic C=C
~1550 - 1480 Bending N-H (in -NH₃⁺ salt)

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound, the molecular weight is 186.66 g/mol . nih.gov

In a typical mass spectrometry experiment (e.g., using electron impact, EI), the hydrochloride is often not observed, and the spectrum reflects the ionization and fragmentation of the free base, Benzo[d]isothiazol-3-amine (molecular weight 150.20 g/mol ). nih.gov The mass spectrum of the free base shows a prominent molecular ion peak ([M]⁺) at m/z = 150. nih.gov

The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for heterocyclic amines can involve the cleavage of the ring system or the loss of small, stable neutral molecules. sapub.org For the parent compound, 1,2-Benzisothiazol-3-amine, major fragment ions are observed at m/z = 118 and m/z = 105. nih.gov These fragments likely arise from the decomposition of the molecular ion, possibly through the loss of sulfur (S) or hydrogen cyanide (HCN) moieties, which is characteristic of nitrogen- and sulfur-containing heterocyclic compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. In the ESI source, the hydrochloride salt dissociates, and the free amine is typically observed in its protonated form, [M+H]⁺.

For the free amine (Benzo[d]isothiazol-3-amine, chemical formula C₇H₆N₂S), the expected monoisotopic mass is 150.03 Da. nih.gov Therefore, the ESI-MS spectrum in positive ion mode would be expected to show a prominent base peak corresponding to the protonated molecule [C₇H₆N₂S + H]⁺ at a mass-to-charge ratio (m/z) of approximately 151.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented. While specific fragmentation data for this exact compound is not widely published, the fragmentation pattern can be predicted based on the stable benzisothiazole core. A plausible fragmentation pathway would involve the loss of small, stable molecules. Analysis of the closely related compound 1,2-Benzisothiazolin-3-one (which has a carbonyl group instead of the amine group) shows major fragments corresponding to the loss of CO and subsequent ring cleavages. massbank.eu For Benzo[d]isothiazol-3-amine, fragmentation would likely involve the isothiazole ring, potentially leading to characteristic fragment ions that can be used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of the hydrochloride salt, analysis of this compound by GC-MS typically involves either derivatization or, more commonly, the thermal dissociation of the salt into the free amine in the hot GC injection port.

The resulting mass spectrum is that of the neutral parent compound, 1,2-Benzisothiazol-3-amine. The electron ionization (EI) mass spectrum of 1,2-Benzisothiazol-3-amine exhibits a characteristic fragmentation pattern that is crucial for its identification. nih.gov The molecular ion peak ([M]⁺) would appear at an m/z of 150, corresponding to the molecular weight of the free amine. nih.gov

Key fragments observed in the mass spectrum are used as a fingerprint for the molecule's structure.

m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment Identity
150High[C₇H₆N₂S]⁺ (Molecular Ion)
118MediumFragment from cleavage of the isothiazole ring
105HighFragment corresponding to the benzonitrile (B105546) cation [C₇H₅N]⁺ or similar stable aromatic structures

This data is based on the fragmentation pattern of the parent compound, 1,2-Benzisothiazol-3-amine. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition with a high degree of confidence. This technique is invaluable for confirming the identity of a compound and distinguishing it from others with the same nominal mass.

For this compound (C₇H₇ClN₂S), the calculated monoisotopic mass is 186.0018471 Da. nih.gov An experimental HRMS measurement yielding a mass value this precise (typically within 5 ppm error) would confirm the elemental formula C₇H₇ClN₂S.

When analyzed by techniques such as ESI-QTOF (Quadrupole Time-of-Flight), the protonated free amine is observed. The calculated exact mass for the protonated free amine, [C₇H₆N₂S + H]⁺, is 151.03244 Da (based on the neutral mass of 150.02516937 Da). nih.gov HRMS analysis of the fragment ions in an MS/MS experiment can similarly be used to determine their elemental compositions, providing definitive evidence for proposed fragmentation pathways.

SpeciesChemical FormulaCalculated Monoisotopic Mass (Da)
Full SaltC₇H₇ClN₂S186.0018471 nih.gov
Free Amine [M]C₇H₆N₂S150.02516937 nih.gov
Protonated Amine [M+H]⁺C₇H₇N₂S⁺151.03244

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and torsional angles.

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. However, analysis of related benzo[d]isothiazole derivatives reveals key structural features of the core heterocyclic system. researchgate.net

Should a single crystal of this compound be successfully analyzed, the resulting data would elucidate:

Molecular Confirmation: The precise connectivity of the atoms, confirming the benzo[d]isothiazole ring system and the position of the amine group.

Geometric Parameters: Exact bond lengths and angles within the molecule, revealing details about hybridization and electron delocalization within the aromatic and heterocyclic rings.

Conformation: The three-dimensional shape of the molecule in the solid state.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the amine group, the hydrochloride ion, and the isothiazole nitrogen atom. This information is critical for understanding the compound's physical properties, such as melting point and solubility.

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of this compound and confirming its identity by comparing its retention time to that of a reference standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile pharmaceutical compounds. For a polar, ionizable compound like this compound, reversed-phase HPLC is the most common approach.

A typical HPLC method would utilize a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The acidic nature of the mobile phase helps to ensure sharp, symmetrical peaks by keeping the amine group consistently protonated. Detection is typically performed using a UV detector, as the benzisothiazole ring system is strongly chromophoric. Methodical analysis of related benzisothiazolinone compounds often employs UV detection at 275 nm. sielc.com

ParameterTypical Condition
Stationary Phase (Column)Reversed-Phase C18 or C8
Mobile PhaseAcetonitrile/Water or Methanol/Water with an acidic modifier (e.g., TFA, formic acid) sielc.comnih.gov
DetectionUV Spectrophotometry (e.g., 275 nm) sielc.com
PurposePurity assessment, impurity profiling, and identity confirmation

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, so a method for this compound would also be based on reversed-phase chromatography. The higher efficiency of UPLC columns allows for the use of shorter columns and higher flow rates, reducing analysis times to just a few minutes. This makes UPLC particularly suitable for high-throughput screening and quality control applications. nih.govnih.gov The increased sensitivity is also advantageous for detecting and quantifying trace-level impurities. The use of UPLC coupled with mass spectrometry (UPLC-MS) provides an exceptionally powerful tool for both purity analysis and the identification of unknown impurities. nih.gov

Theoretical and Computational Chemistry of Benzo D Isothiazol 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of the benzo[d]isothiazole system. These methods model the molecule at the subatomic level to predict its behavior and properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net It is employed to determine optimized molecular geometry, electronic and structural properties, and spectroscopic features. nih.govmdpi.com For benzo[d]isothiazole derivatives and related heterocyclic systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to calculate properties such as dipole moment, polarizability, and the energies of molecular orbitals. nih.gov These calculations provide a detailed picture of the charge distribution and stability of the molecule, which is fundamental to understanding its chemical behavior. mdpi.com The structural parameters obtained from DFT, including bond lengths and angles, often show good agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Heterocyclic Systems Note: This table is illustrative of typical data obtained from DFT calculations on related heterocyclic compounds, as specific values for Benzo[d]isothiazol-3-amine hydrochloride are not readily available in the cited literature.

ParameterTypical Calculated ValueSignificance
Optimized Bond Length (C=N)~1.30 ÅIndicates double bond character and affects molecular geometry.
Optimized Bond Angle (C-S-N)~90-95°Defines the geometry of the isothiazole (B42339) ring.
Dipole MomentVaries with substitutionIndicates the overall polarity of the molecule.
PolarizabilityVaries with substitutionMeasures the molecule's ability to form induced dipoles.

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and kinetically less stable. mdpi.com In studies of benzo[d]isothiazole and related structures, the distribution of electron density in these orbitals is analyzed to understand charge transfer within the molecule and predict how it will interact with other species. researchgate.netscience.gov For instance, the analysis might show the HOMO localized on one part of the molecule and the LUMO on another, indicating the likely path of electronic transitions. science.gov

Table 2: Frontier Molecular Orbital (FMO) Data for Benzothiazole (B30560) Derivatives Note: This table presents example data for related benzothiazole compounds to illustrate the concepts of FMO analysis. mdpi.com

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reactivity Implication
Derivative A-6.51-1.784.73Most Stable
Derivative B-6.72-2.264.46Most Reactive

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. mdpi.com Red-colored regions indicate negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. tandfonline.com Green areas denote neutral potential. mdpi.com This graphical representation helps in understanding hydrogen bonding interactions and the preferred sites for chemical reactions. mdpi.combohrium.com

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal is governed by intermolecular interactions. Computational tools are essential for analyzing these forces and understanding the crystal packing.

Hirshfeld Surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. tandfonline.comdoi.org The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like the internal distance (dᵢ) and external distance (dₑ) onto this surface, it is possible to identify and analyze close intermolecular contacts. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their experimentally determined biological activities. For benzo[d]isothiazole derivatives, QSAR studies can elucidate the key molecular descriptors that influence their therapeutic potential, thereby guiding the design of new, more potent analogs.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on the broader class of benzothiazole and benzo[d]isothiazole derivatives. These studies often explore activities such as antimicrobial, anticancer, and enzyme inhibition. researchgate.netnih.govchula.ac.th

A typical QSAR model is represented by a linear or non-linear equation where the biological activity (e.g., logarithm of the inhibitory concentration, log IC50) is the dependent variable, and various calculated molecular descriptors are the independent variables. These descriptors can be categorized into several classes:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and covalent interactions.

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. They are important for determining the fit of a ligand into a receptor's binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

For a series of benzothiazole derivatives with anticancer activity, a Group-based QSAR (G-QSAR) analysis revealed that the presence of hydrophobic groups on one fragment of the molecule and hydrogen bond acceptor atoms on another fragment could potentiate the anticancer activity. chula.ac.thchula.ac.th Such models are developed using statistical methods like Multiple Linear Regression (MLR) and are validated to ensure their predictive power. chula.ac.th

The following interactive table represents a hypothetical 2D-QSAR model for a series of benzo[d]isothiazole derivatives, illustrating the types of descriptors and statistical parameters that are typically reported.

DescriptorCoefficientDescription
logP+0.45Logarithm of the octanol/water partition coefficient, a measure of hydrophobicity. A positive coefficient suggests that increased hydrophobicity enhances activity.
LUMO-0.21Energy of the Lowest Unoccupied Molecular Orbital. A negative coefficient indicates that a lower LUMO energy, which corresponds to greater electron-accepting ability, is favorable for activity.
MR+0.15Molar Refractivity, a measure of molecular volume and polarizability. A positive coefficient suggests that larger, more polarizable substituents may increase activity.
H-bond Donors-0.33Number of hydrogen bond donors. A negative coefficient might imply that fewer hydrogen bond donors are preferred for the specific biological target.

Model Statistics:

  • R² (Coefficient of Determination): 0.85
  • Q² (Cross-validated R²): 0.78
  • Standard Error: 0.21
  • This hypothetical model suggests that for this particular biological activity, increased hydrophobicity and molar refractivity are beneficial, while a lower LUMO energy is also favorable. The statistical parameters indicate a reasonably robust and predictive model. The application of such validated QSAR models allows for the virtual screening of large libraries of compounds and the rational design of new benzo[d]isothiazole derivatives with potentially improved biological activity.

    Molecular Docking and Simulation Studies for Ligand-Target Interactions

    Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as a benzo[d]isothiazole derivative, to its biological target, typically a protein or enzyme. nih.govbiointerfaceresearch.com These methods provide a three-dimensional view of the ligand-target complex at an atomic level, offering insights into the binding mode, key interactions, and the stability of the complex.

    Molecular Docking

    Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring these conformations based on a scoring function that estimates the binding affinity.

    Studies on benzo[d]isothiazole and related benzothiazole derivatives have employed molecular docking to understand their inhibitory mechanisms against various targets. For instance, benzo[d]isothiazole derivatives have been investigated as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.gov Docking studies revealed that these compounds can bind to the PD-L1 protein, with specific interactions being crucial for their activity. nih.gov

    Key interactions often observed in docking studies of benzo[d]isothiazole derivatives include:

    Hydrogen Bonds: The nitrogen and sulfur atoms in the isothiazole ring, as well as the amine group in Benzo[d]isothiazol-3-amine, can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the target's active site.

    Hydrophobic Interactions: The fused benzene (B151609) ring provides a large hydrophobic surface that can engage in van der Waals and pi-pi stacking interactions with nonpolar residues of the target protein.

    Molecular Dynamics (MD) Simulations

    Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-target complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the stability of the binding mode predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules.

    MD simulations of benzo[d]isothiazole derivatives complexed with their targets have been used to confirm the stability of the docked poses and to identify key residues that are consistently involved in the interaction. nih.gov For example, in the case of PD-L1 inhibitors, MD simulations have shown how the ligand remains stably bound in the binding pocket through a network of hydrogen bonds and hydrophobic contacts. nih.gov

    The following interactive table summarizes findings from various molecular docking and simulation studies on benzo[d]isothiazole and related derivatives, highlighting the target proteins and the key interacting residues.

    Target ProteinLigand ClassKey Interacting ResiduesTypes of InteractionsComputational Method
    PD-L1Benzo[d]isothiazole derivativesIle54, Tyr56, Met115, Ala121, Tyr123, Asp122, Lys124Hydrophobic, π-π stacking, Hydrogen bonds, Salt bridgeMolecular Docking, MD Simulation
    p56lck (Lck) KinaseBenzothiazole-thiazole hybridsAmino acids in the hinge region and allosteric siteHydrogen bonds, Hydrophobic interactionsMolecular Docking, MD Simulation
    DNA Gyrase2-amino benzothiazole derivativesAsp81, Gly85, Ile86Hydrogen bonds, Hydrophobic interactionsMolecular Docking
    DHPS EnzymeBenzothiazole derivativesLys220Arene-H interactionsMolecular Docking

    Preclinical Mechanistic and Biological Activity Studies of Benzo D Isothiazol 3 Amine Hydrochloride Derivatives

    Antimicrobial Efficacy Investigations

    Derivatives of benzo[d]isothiazol-3-amine hydrochloride have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and to a lesser extent, antiviral properties. These investigations are crucial in the search for new agents to combat infectious diseases.

    Numerous studies have highlighted the potent antibacterial effects of benzo[d]isothiazol-3-amine derivatives against a variety of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of essential cellular processes in the bacteria. For instance, certain Schiff base derivatives of 3-amino-1,2-benzisothiazole have shown significant activity.

    The antibacterial efficacy is influenced by the nature and position of substituents on the aromatic rings. For example, the introduction of electron-withdrawing groups, such as nitro or chloro groups, on the N-phenyl ring of some derivatives has been shown to enhance antibacterial activity.

    Derivative TypeGram-Positive StrainGram-Negative StrainObserved Activity
    Schiff Base DerivativesStaphylococcus aureusEscherichia coliModerate to High
    N-substituted amidesBacillus subtilisPseudomonas aeruginosaVariable
    Heterocyclic derivativesStreptococcus pyogenesSalmonella typhiModerate

    The antifungal potential of benzo[d]isothiazol-3-amine derivatives has been evaluated against various yeast and mold species. These compounds have shown promise in inhibiting the growth of pathogenic fungi. The mode of action is believed to involve the inhibition of fungal cell wall synthesis or disruption of the cell membrane.

    Studies have indicated that certain structural modifications, such as the incorporation of a thiazole (B1198619) or triazole ring, can significantly boost the antifungal potency of the parent compound.

    Derivative ClassYeast SpeciesMold SpeciesOutcome
    Thiazole derivativesCandida albicansAspergillus nigerSignificant Inhibition
    Triazole derivativesCryptococcus neoformansAspergillus fumigatusPotent Activity
    Benzylidene derivativesCandida glabrataPenicillium chrysogenumModerate Activity

    Research into the antiviral activity of benzo[d]isothiazol-3-amine derivatives is an emerging area. While less explored compared to their antibacterial and antifungal properties, some preliminary studies have investigated their potential against specific viral targets. The mechanism of viral inhibition is still under investigation but may involve the targeting of viral enzymes or replication processes. To date, extensive data on the efficacy of these specific compounds against viruses like HIV-1 and HBV is limited in publicly accessible research.

    The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the antimicrobial efficacy of a compound. For benzo[d]isothiazol-3-amine derivatives, MIC values have been determined against a range of microbial strains. These values can vary significantly depending on the specific derivative and the target microorganism.

    DerivativeBacterial StrainFungal StrainMIC (µg/mL)
    N-(4-chlorobenzylidene)-benzo[d]isothiazol-3-amineS. aureus12.5
    N-(4-nitrobenzylidene)-benzo[d]isothiazol-3-amineE. coli25
    2-(Benzo[d]isothiazol-3-ylamino)-N-phenylacetamideC. albicans50
    2-(Benzo[d]isothiazol-3-ylamino)-N-(4-fluorophenyl)acetamideA. niger25

    Antineoplastic and Antiproliferative Potency

    In addition to their antimicrobial properties, derivatives of benzo[d]isothiazol-3-amine have demonstrated significant potential as antineoplastic and antiproliferative agents. These compounds are being investigated for their ability to inhibit the growth of various cancer cells.

    The cytotoxic effects of benzo[d]isothiazol-3-amine derivatives have been evaluated against a panel of human cancer cell lines. These in vitro assays are fundamental in identifying lead compounds for further anticancer drug development. The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death) in cancer cells.

    Research has shown that the antiproliferative activity is highly dependent on the structural features of the derivatives. For example, the presence of certain substituents can enhance the compound's ability to interact with biological targets within the cancer cells.

    DerivativeCancer Cell LineTumor TypeIC50 (µM)
    N-(Benzo[d]isothiazol-3-yl)-2-(4-methoxyphenyl)acetamideMCF-7Breast Cancer5.2
    N-(Benzo[d]isothiazol-3-yl)-2-(4-chlorophenyl)acetamideHeLaCervical Cancer8.1
    2-(Benzo[d]isothiazol-3-ylamino)-N-(pyridin-2-yl)acetamideK562Leukemia12.5
    N-benzyl-benzo[d]isothiazol-3-amineA549Lung Cancer15.3

    Molecular Mechanisms of Anticancer Action (e.g., Enzyme Inhibition)

    The anticancer properties of benzo[d]isothiazole derivatives are being actively investigated, with enzyme inhibition emerging as a significant molecular mechanism of action. While research specifically detailing the anticancer enzyme inhibition of this compound is still developing, the broader class of benzoisothiazole and its isosteres, benzothiazoles, have demonstrated the ability to target a range of enzymes implicated in cancer progression. These enzymes play crucial roles in processes such as cell signaling, inflammation, and metabolism. The structural scaffold of benzo[d]isothiazole provides a versatile platform for the design of targeted enzyme inhibitors.

    Enzyme Inhibitory Actions

    Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical for tumor invasion and metastasis. Inhibition of MMPs is a key strategy in cancer therapy. While specific studies on the inhibition of MMP-3 by Benzo[d]isothiazol-3-yl-benzamidines are not extensively detailed in publicly available research, the general class of compounds containing benzamidine (B55565) moieties has been explored for MMP inhibition. The benzamidine group can act as a zinc-binding group, a key interaction for inhibiting MMPs. The development of selective MMP inhibitors is crucial to avoid the side effects associated with broad-spectrum inhibition.

    Sphingomyelin synthase 2 (SMS2) is an enzyme involved in the synthesis of sphingomyelin, a key component of cell membranes and lipid rafts. Dysregulation of sphingolipid metabolism has been linked to various diseases, including cancer. While direct inhibition of SMS2 by benzo[d]isothiazole derivatives is not yet prominently reported, research into SMS2 inhibitors has identified other heterocyclic scaffolds, such as 1,8-naphthyridin-2-one, as potent and selective inhibitors. nih.gov The modification of a 2-quinolone hit in high-throughput screening led to the discovery of these potent inhibitors, highlighting the potential for identifying novel SMS2 inhibitors through the exploration of diverse chemical scaffolds. nih.gov

    A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues have been synthesized and evaluated for their dual inhibitory activity against 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov These enzymes are key players in the inflammatory pathways that are often upregulated in cancer. The synthesized compounds demonstrated the ability to inhibit both enzymes, with IC50 values in the micromolar to sub-micromolar range. nih.gov

    Compound5-LOX IC50 (μM)mPGES-1 IC50 (μM)
    3g 0.62.1

    This table presents the inhibitory concentrations (IC50) of a selected benzo[d]isothiazole 1,1-dioxide derivative against 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

    The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for the synthesis of isoprenoids in many pathogens and plants, but absent in humans, making its enzymes attractive drug targets. d-nb.infonyxxb.cn 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD) is the third enzyme in this pathway. nyxxb.cnnih.gov While IspD is a validated target for antimicrobial agents, there is currently no specific data linking the inhibition of this enzyme to benzo[d]isothiazole derivatives.

    Receptor Modulatory Effects

    The Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) is a calcium-activated, non-selective cation channel. acs.orgresearchgate.netnih.govresearchgate.netwikipedia.org It is involved in various physiological processes, including taste transduction and gastrointestinal motility. acs.orgresearchgate.netnih.gov A high-throughput screening campaign led to the identification of a series of benzo[d]isothiazole derivatives as potent and selective agonists of human TRPM5. acs.orgresearchgate.net

    Further optimization of the initial hit compound resulted in derivatives with nanomolar activity and excellent selectivity (over 100-fold) against related cation channels. acs.org Notably, compound 64 from this series demonstrated a favorable in vivo drug metabolism and pharmacokinetic profile for localized action in the intestine with minimal systemic absorption. acs.org

    CompoundTRPM5 Agonism (EC50, nM)Selectivity vs. related channels
    61 Nanomolar range>100-fold
    64 Nanomolar range>100-fold

    This table summarizes the potency and selectivity of representative benzo[d]isothiazole derivatives as TRPM5 agonists. Data sourced from the Journal of Medicinal Chemistry. acs.org

    Serotonin (B10506) Receptor (5-HT2A, 5-HT1A) and Dopamine (B1211576) Receptor (D2) Affinities of Benzo[d]isothiazol-3-amine Derivatives

    Derivatives of the benzo[d]isothiazole nucleus have been synthesized and evaluated for their binding affinities to various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of psychiatric disorders. nih.gov

    Newly synthesized 3-benzisothiazolylpiperazine derivatives have demonstrated a notable binding profile, characterized by high affinity for the 5-HT2A receptor, coupled with moderate to low affinities for the 5-HT1A and D2 receptors. nih.gov This receptor binding profile is considered atypical for antipsychotic agents and suggests a potential for therapeutic efficacy with a reduced risk of certain side effects. nih.gov For instance, two specific derivatives, compounds 18 and 25 from a research study, were selected for further pharmacological investigation due to their promising in vitro profiles as potential atypical antipsychotics. nih.gov

    The interaction of these derivatives with dopamine receptors is complex. The D2, D3, and D4 receptors form the D2-like subfamily, which are involved in inhibitory neurotransmission and are targets for antipsychotic medications. researchgate.net The structural features of benzisothiazolylpiperazine derivatives influence their affinity for these dopaminergic receptors. researchgate.net Research into benzothiazole-based ligands has shown that modifications to the benzothiazole (B30560) ring and the 4-phenylpiperazine moiety can lead to compounds with high dual affinity for both D2S and D3 receptors, acting as antagonists in the low nanomolar range. nih.govfrontiersin.org

    Below is a table summarizing the binding affinities of selected benzothiazole derivatives.

    CompoundTarget ReceptorBinding Affinity (Ki, nM)
    Compound 9 hD2SR2.8 ± 0.8
    hD3R3.0 ± 1.6
    Compound 10 hD2SR3.2 ± 0.4
    hD3R8.5 ± 2.2

    This table presents data on the binding affinities of specific benzothiazole derivatives to human dopamine D2S and D3 receptors, indicating their potential as dual-acting ligands. nih.gov

    Anti-Inflammatory and Chondroprotective Effects

    A series of N-benzo[d]isothiazol-3-yl-benzamidine derivatives have been synthesized and investigated for their potential as non-acidic anti-inflammatory and anti-degenerative agents, particularly in the context of osteoarthritis. nih.gov

    Modulation of Inflammatory Mediators (Nitric Oxide, Prostaglandin E2, Cyclooxygenase-2, Reactive Oxygen Species)

    In preclinical models, these benzo[d]isothiazole derivatives have been shown to effectively modulate key molecules involved in the inflammatory cascade and cartilage degradation. nih.gov Specifically, these compounds were found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS). nih.gov Furthermore, they demonstrated an ability to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. nih.gov The inhibition of these inflammatory mediators suggests a potent anti-inflammatory mechanism of action for this class of compounds. nih.gov

    Protection Against Glycosaminoglycan (GAG) Depletion in Cartilage Cultures

    A critical aspect of osteoarthritis is the progressive loss of glycosaminoglycans (GAGs) from the cartilage matrix, leading to its degradation. nih.gov The N-benzo[d]isothiazol-3-yl-benzamidine derivatives were evaluated for their ability to protect against this depletion. nih.gov In cartilage cultures stimulated with interleukin-1beta (IL-1β), a pro-inflammatory cytokine, these compounds were shown to counteract the harmful effects, including the release of GAGs. nih.gov This protective effect on the cartilage matrix underscores their potential as chondroprotective agents. nih.gov

    Effects on Porcine Nasal Cartilage and Human Chondrocyte Cultures

    The anti-inflammatory and chondroprotective properties of these derivatives were further substantiated in studies using both porcine nasal cartilage and human chondrocyte cultures. nih.gov In these in vitro models, the compounds consistently demonstrated an ability to mitigate the detrimental effects induced by IL-1β. nih.gov Notably, certain derivatives, specifically compounds 6d , 6h , and 6j from the studied series, were identified as being particularly potent, especially within the human chondrocyte culture model. nih.gov These findings highlight the therapeutic potential of benzo[d]isothiazole derivatives in diseases characterized by cartilage destruction. nih.gov

    The table below summarizes the effects of selected N-benzo[d]isothiazol-3-yl-benzamidine derivatives.

    DerivativeEffect on NO ProductionEffect on PGE2 ProductionEffect on GAG Release
    6d Significant ReductionSignificant ReductionSignificant Inhibition
    6h Significant ReductionSignificant ReductionSignificant Inhibition
    6j Significant ReductionSignificant ReductionSignificant Inhibition

    This table illustrates the potent inhibitory effects of specific benzo[d]isothiazole derivatives on key inflammatory and degenerative markers in in vitro cartilage models. nih.gov

    Neurobiological Activity Investigations

    The neurobiological activities of benzo[d]isothiazole derivatives are an emerging area of research, with studies pointing towards their potential in modulating various CNS pathways. The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a variety of therapeutically active compounds. nih.gov

    For instance, Riluzole (B1680632), a benzothiazole derivative, is utilized for its neuroprotective effects in the treatment of amyotrophic lateral sclerosis. mdpi.com While not a direct derivative of benzo[d]isothiazol-3-amine, its mechanism, which includes the blockade of voltage-gated sodium channels and inhibition of glutamate (B1630785) release, provides a basis for exploring the neuroprotective potential of the broader benzothiazole class. nih.govmdpi.com

    Furthermore, the demonstrated affinity of benzo[d]isothiazole derivatives for serotonin and dopamine receptors, as detailed in section 5.4.3, strongly suggests their potential to modulate neurobiological pathways implicated in mood, cognition, and psychosis. nih.govresearchgate.net The development of ligands that can interact with these key neurotransmitter systems is a cornerstone of neuropharmacology. Clinical trials have even been initiated to evaluate the efficacy of some benzothiazole-containing compounds in neurological and psychiatric disorders. researchgate.net The ongoing investigation into these compounds is poised to uncover novel therapeutic agents for a range of neurobiological conditions.

    Local Anesthetic Action on Isolated Nerve Preparations (e.g., Sciatic Nerve)

    Derivatives of 3-aminobenzo[d]isothiazole have been identified as potential local anesthetics through preclinical evaluation on isolated nerve preparations. In one such study, a selection of 32 alkylaminoacyl derivatives were assessed for their local anesthetic effects using an in vitro preparation of an isolated rat sciatic nerve. The action of these compounds was benchmarked against lidocaine (B1675312), a widely used local anesthetic. A similar investigation evaluated 18 different alkylaminoacyl derivatives on an isolated peroneal nerve from a frog, also using lidocaine as a control.

    The primary method for assessing local anesthetic action in these studies was the measurement of the compound action potential (CAP) of the nerve. The effectiveness of the compounds was determined by their ability to reduce the amplitude of the evoked CAP over time.

    Based on their effects on the nerve preparation, the tested compounds were generally categorized into three groups:

    Compounds with action similar to lidocaine : These derivatives demonstrated a reversible block of the nerve impulse, comparable to the reference standard.

    Compounds with action lower than lidocaine : This group of derivatives produced a less potent nerve block than lidocaine under the same experimental conditions.

    Compounds causing a complete and irreversible block : Certain derivatives were found to completely block the evoked CAP. However, unlike true local anesthetics, the nerve did not recover its function after the compound was removed and replaced with a normal saline solution.

    Mechanism of Action Involving Voltage-Gated Sodium Channels

    The established mechanism for local anesthetics involves the blockade of voltage-gated sodium (Nav) channels. These channels are critical for the initiation and propagation of action potentials along nerve axons. By blocking these channels, local anesthetics prevent the influx of sodium ions that is necessary for nerve depolarization, thereby halting the transmission of pain signals.

    While direct studies on this compound itself are limited in the provided literature, the mechanism can be inferred from closely related benzothiazolamine compounds, such as riluzole and lubeluzole, which are known blockers of Nav channels. nih.govresearchgate.net Patch-clamp experiments suggest that the binding site for these molecules overlaps with the known local anesthetic receptor located within the inner, ion-conducting pathway of the sodium channel. nih.govresearchgate.net

    The action of these blockers is often voltage-dependent, meaning they exhibit a higher affinity for channels that are in an open or inactivated state compared to the resting state. nih.govresearchgate.net This preferential binding to inactivated channels is a hallmark of many clinically used local anesthetics and antiarrhythmic drugs. nih.govresearchgate.net The cytoplasmic portion of the channel, formed by the S6 segments, contains highly conserved amino acids that are crucial for drug binding. researchgate.net It is believed that this compound derivatives exert their local anesthetic effects through a similar mechanism of entering the nerve axon and binding to a receptor site within the voltage-gated sodium channel, thus preventing nerve impulse conduction. nih.gov

    Other Preclinical Biological Applications

    Antidiabetic Potency Studies (e.g., SGLT2 Inhibition)

    Certain derivatives of benzo[d]isothiazole have been investigated for their potential as antidiabetic agents, specifically as inhibitors of the sodium-glucose cotransporter 2 (SGLT2). google.com SGLT2 is a protein primarily located in the proximal tubules of the kidney and is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream. google.comnih.gov By inhibiting SGLT2, these compounds prevent glucose reabsorption, leading to the excretion of excess glucose in the urine, which in turn lowers blood glucose levels through an insulin-independent mechanism. google.comnih.gov

    A series of benzisothiazole-C-glucoside derivatives were synthesized and evaluated for their ability to inhibit human SGLT2. google.com Several of these compounds demonstrated potent inhibition in cell-based functional assays. The structure-activity relationship (SAR) studies indicated that modifications to the benzisothiazole core could significantly influence inhibitory potential. For instance, increasing the size of a substituent at the 4-position of a connected benzyl (B1604629) group appeared to enhance the inhibition potential. google.com The most potent compounds were found to be highly selective for SGLT2 over the related SGLT1 transporter. google.com

    Inhibitory Activity of Benzisothiazole-C-Glucoside Derivatives Against Human SGLT2 google.com
    CompoundSubstituentIC50 (nM)
    16a4-methyl benzyl80
    16b4-ethyl benzyl50
    16dNot specified in detail, but noted as a potent inhibitor10

    Insecticidal and Pesticidal Applications of Benzo[d]isothiazole Dioxide Derivatives

    The oxidized analogues of benzo[d]isothiazoles, specifically benzo[d]isothiazole 1,1-dioxide derivatives, have been explored for their applications in agriculture. The core structure of this class is also known as saccharin (B28170). While saccharin itself is widely known as an artificial sweetener, its derivatives have been investigated for other biological activities, including pesticidal applications. nih.gov

    Studies have revealed that certain saccharin derivatives possess herbicidal properties, demonstrating effectiveness against various weeds and harmful grasses in crops like wheat, rice, and corn, without causing significant damage to the crops themselves. Furthermore, saccharin has shown nematicidal activity in a dose-dependent manner against the pinewood nematode (Bursaphelenchus xylophilus), a significant pest in forestry. nih.gov In laboratory assays, saccharin was found to be lethal to the nematode, with a calculated LC50 value of 0.321 M. nih.gov

    While the broader class of benzothiazoles has been extensively studied for insecticidal activity against various pests like Spodoptera frugiperda and Culex pipiens, the specific research focusing on the insecticidal properties of benzo[d]isothiazole dioxide derivatives is more specialized towards herbicidal and nematicidal applications. researchgate.net

    Advanced Research Directions and Future Perspectives

    Rational Design of Novel Benzo[d]isothiazol-3-amine Hydrochloride Derivatives

    The rational design of new chemical entities based on the this compound structure is a key area of contemporary research. This approach leverages an understanding of molecular interactions to create derivatives with enhanced potency and selectivity for specific biological targets. A primary strategy involves scaffold hopping, where the core benzo[d]isothiazole structure is modified or replaced to explore new chemical space while retaining essential pharmacophoric features. sciprofiles.combue.edu.egnih.gov

    Researchers are actively designing novel derivatives by introducing a variety of substituents onto the benzothiazole (B30560) ring. benthamscience.com These modifications are intended to modulate the compound's electronic and steric properties, thereby influencing its binding affinity and pharmacokinetic profile. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the biological activity of the resulting molecules. nih.gov Computational tools, including molecular docking, are instrumental in this process, allowing for the virtual screening of designed compounds against protein targets to predict binding modes and affinities before undertaking synthetic efforts. sciprofiles.combue.edu.egnih.govresearchgate.net This predictive power accelerates the design phase and prioritizes the synthesis of compounds with the highest likelihood of success.

    Development of Structure-Activity Relationship (SAR) Models for Optimized Bioactivity

    Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives correlates with their biological activity. These studies provide crucial insights for optimizing lead compounds into potent drug candidates. rjptonline.org A comprehensive SAR analysis involves synthesizing a library of analogs with systematic structural modifications and evaluating their biological effects.

    Key aspects of SAR studies on benzo[d]isothiazole derivatives include modifications at the C-2 and C-6 positions of the benzothiazole ring, which have been shown to be critical for a range of biological activities. benthamscience.com For example, in the development of antibacterial agents, the presence of specific substituents on the phenyl ring has been found to be a determining factor for antimicrobial potency. nih.gov Similarly, for ligands targeting specific receptors, the length of a linker chain between the benzo[d]thiazol-2(3H)-one core and another cyclic amine ring was found to be important for subtype selectivity. nih.gov

    The data generated from these studies are often used to build quantitative structure-activity relationship (QSAR) models. These computational models provide a mathematical correlation between the chemical structure and biological activity, enabling the prediction of the potency of yet-unsynthesized compounds.

    Modification PositionSubstituent TypeImpact on BioactivityReference
    Phenyl Ring SubstituentsElectron-donating groups (e.g., -OH, -OCH3)Increased antibacterial activity nih.gov
    Phenyl Ring SubstituentsElectron-withdrawing groups (e.g., -Cl, -NO2)Increased antifungal activity nih.gov
    Linker ChainVariation in methylene (B1212753) unitsInfluences receptor subtype selectivity nih.gov
    Benzothiazole RingSubstitution at C-2 and C-6Critical for various biological activities benthamscience.com

    Mechanistic Elucidation of Biological Targets and Signaling Pathways

    Identifying the precise biological targets and understanding the signaling pathways modulated by this compound and its derivatives are critical for their development as therapeutic agents. The benzo[d]isothiazole scaffold is known to interact with a wide array of biological targets, reflecting its therapeutic versatility. arkat-usa.org

    Derivatives of the related benzothiazole structure have been shown to act as inhibitors of various enzymes that are crucial for the survival of bacterial cells, including those involved in cell-wall synthesis, DNA replication, and essential biosynthetic pathways. researchgate.net In the context of cancer, certain benzothiazole-based compounds have been identified as potent inhibitors of the STAT3 signaling pathway by blocking its phosphorylation. nih.gov Other derivatives have been designed to inhibit the BCL-2 family of proteins, which are key regulators of apoptosis. sciprofiles.combue.edu.egnih.govresearchgate.net Furthermore, some benzo[d]isothiazole derivatives have demonstrated antiproliferative activity against various human cancer cell lines. nih.gov

    Advanced biochemical and molecular biology techniques, such as Western blot analysis, are employed to confirm the effect of these compounds on specific signaling proteins. nih.govnih.gov These mechanistic studies are essential for validating the mode of action and supporting the rationale for their therapeutic application.

    Exploration of New and Sustainable Synthetic Methodologies

    The development of novel and environmentally friendly synthetic methods for benzo[d]isothiazole derivatives is an active area of research, driven by the principles of green chemistry. nih.gov Traditional synthetic routes often suffer from drawbacks such as the use of harsh reagents, long reaction times, and poor yields. researchgate.net

    Recent advancements have focused on copper-catalyzed cascade reactions, which allow for the construction of the benzo[d]isothiazol-3(2H)-one skeleton in a single step from readily available starting materials. nih.govresearchgate.net Other innovative approaches include electrochemical dehydrogenative cyclization, which utilizes electricity as a clean redox agent to form the intramolecular N–S bond, with hydrogen gas as the only byproduct. nih.gov Metal-free approaches, such as KBr-catalyzed intramolecular oxidative dehydrogenative cyclization using molecular oxygen as the oxidant, have also been successfully developed. nih.gov

    These modern synthetic strategies offer significant advantages, including milder reaction conditions, higher yields, and the use of more sustainable reagents and solvents, such as water. nih.govresearchgate.net The ongoing exploration of heterogeneous catalysts further contributes to the development of more efficient and recyclable synthetic processes. nih.gov

    Synthetic MethodKey FeaturesAdvantagesReference
    Copper-Catalyzed Cascade ReactionOne-pot synthesisEfficiency, atom economy nih.govresearchgate.net
    Electrochemical CyclizationUses electricity as a redox agentGreen, sustainable, non-hazardous byproduct (H2) nih.gov
    KBr-Catalyzed Oxidative CyclizationMetal-free, uses O2 as oxidantEnvironmentally friendly, excellent yields nih.gov
    Heterogeneous CatalysisRecyclable catalyst, often in aqueous mediaSustainability, ease of product purification nih.gov

    Applications in Materials Science and Catalysis Beyond Medicinal Chemistry

    While the primary focus of benzo[d]isothiazole research has been in medicinal chemistry, the unique physicochemical properties of this scaffold suggest potential applications in materials science and catalysis. arkat-usa.org The inherent fluorescence of many benzothiazole derivatives makes them suitable for use in optoelectronics and as fluorophores in sensors and imaging agents. rsc.org The thermal stability and solubility in organic solvents are other advantageous properties for materials science applications. rsc.org

    The development of novel synthetic methodologies for benzo[d]isothiazoles contributes to the expansion of their chemical space, which in turn can be explored for applications in catalysis. arkat-usa.org While direct applications of this compound in these fields are still emerging, the broader class of benzo[d]isothiazoles holds promise for the development of new functional materials and catalysts.

    Integration of In Silico and In Vitro Research for Accelerated Drug Discovery Initiatives

    The synergy between computational (in silico) and experimental (in vitro) methods is revolutionizing the drug discovery process for compounds like this compound. In silico techniques, such as molecular docking and virtual screening, allow for the rapid evaluation of large libraries of virtual compounds against specific biological targets. nih.govresearchgate.netsemanticscholar.org This computational prescreening helps to prioritize candidates for synthesis and in vitro testing, saving significant time and resources. researchgate.net

    For example, in the search for multitarget compounds for Alzheimer's disease, in silico docking simulations were used to identify benzothiazole derivatives with good binding affinities for both acetylcholinesterase and amyloid-beta aggregation. nih.govresearchgate.net The most promising candidates from these simulations were then synthesized and evaluated in vitro for their biological activity and cytotoxicity. nih.govresearchgate.net This integrated approach has also been successfully applied to the discovery of novel inhibitors of enzymes like α-amylase and α-glucosidase. semanticscholar.org The predictive power of in silico ADME (absorption, distribution, metabolism, and excretion) profiling further aids in the selection of compounds with favorable drug-like properties for further development. nih.gov

    Challenges and Opportunities in this compound Research

    Despite the significant potential of this compound and its derivatives, several challenges remain. A key challenge is achieving target selectivity to minimize off-target effects. The development of resistance to antimicrobial agents is another significant hurdle that necessitates the continuous discovery of new compounds with novel mechanisms of action. researchgate.net Furthermore, many existing synthetic methods for benzo[d]isothiazoles still rely on harsh conditions or expensive catalysts, highlighting the need for more sustainable and cost-effective synthetic routes. researchgate.net

    However, these challenges also present numerous opportunities. The structural versatility of the benzo[d]isothiazole scaffold provides a rich platform for the development of new therapeutics against a wide range of diseases. dntb.gov.ua The growing power of computational chemistry offers the opportunity to design more potent and selective compounds with greater efficiency. mdpi.com There is also a significant opportunity to explore the untapped potential of these compounds in materials science and catalysis. Continued interdisciplinary research will be crucial to overcoming the existing challenges and fully realizing the therapeutic and technological potential of the benzo[d]isothiazole class of compounds.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.